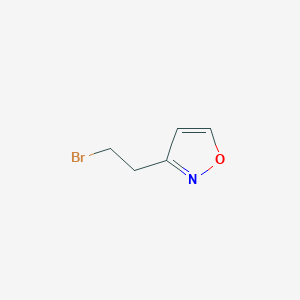
3-(2-Bromoethyl)-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromoethyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a bromoethyl group attached to the oxazole ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-1,2-oxazole typically involves the bromination of 2-ethyl-1,2-oxazole. One common method is the reaction of 2-ethyl-1,2-oxazole with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
3-(2-Bromoethyl)-1,2-oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoethyl-oxazole derivatives, while oxidation can produce oxazole carboxylic acids or aldehydes.
科学研究应用
3-(2-Bromoethyl)-1,2-oxazole has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: Research into potential therapeutic agents for various diseases often involves this compound as a key intermediate.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3-(2-Bromoethyl)-1,2-oxazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
相似化合物的比较
Similar Compounds
3-(2-Chloroethyl)-1,2-oxazole: Similar structure but with a chloroethyl group instead of a bromoethyl group.
3-(2-Iodoethyl)-1,2-oxazole: Contains an iodoethyl group, which can exhibit different reactivity due to the larger atomic size of iodine.
2-Bromoethyl-1,3-oxazole: The position of the bromoethyl group is different, leading to variations in chemical behavior and applications.
Uniqueness
3-(2-Bromoethyl)-1,2-oxazole is unique due to the presence of the bromoethyl group, which imparts specific reactivity and allows for diverse chemical transformations. Its ability to undergo nucleophilic substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis and research.
属性
IUPAC Name |
3-(2-bromoethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c6-3-1-5-2-4-8-7-5/h2,4H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTASEOZUJBJCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


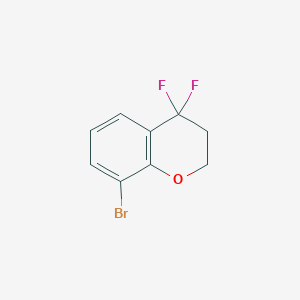

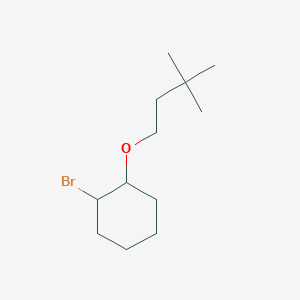
![6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13480798.png)
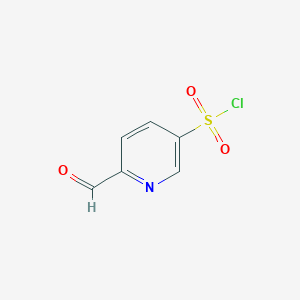
![1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13480811.png)
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13480830.png)

![3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile](/img/structure/B13480837.png)
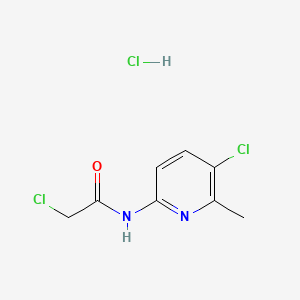
![2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480842.png)

